molecular formula C7H16ClNO2 B7971424 1-Methyl-4-piperidinecarbaldehyde hydrochloride hydrate

1-Methyl-4-piperidinecarbaldehyde hydrochloride hydrate

Cat. No.: B7971424
M. Wt: 181.66 g/mol
InChI Key: PXDDAWCJGQWGPG-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidinecarboxylic acid hydrochloride (CAS: 71985-80-3) is a piperidine derivative with a carboxylic acid group and a methyl substituent at the 1-position of the piperidine ring. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol and a melting point of 225°C . The compound is synthesized via hydrolysis of ethyl 1-methyl-4-piperidinecarboxylate using sodium hydroxide, followed by neutralization with hydrochloric acid . It is primarily used as a pharmaceutical intermediate in research, particularly for developing analgesics, antispasmodics, and other bioactive molecules.

Properties

IUPAC Name

1-methylpiperidine-4-carbaldehyde;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH.H2O/c1-8-4-2-7(6-9)3-5-8;;/h6-7H,2-5H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDDAWCJGQWGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C=O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfer Hydrogenation and Methylation

A key industrial method involves the transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde under ambient pressure. This reaction employs palladium or platinum catalysts in the presence of formic acid, yielding 1-methylpiperidine-4-carboxylic acid (II) with high efficiency.

Reaction Conditions :

  • Catalyst : 5% Pd/C or PtO₂

  • Solvent : Water/formic acid (1:1 v/v)

  • Temperature : 90–95°C

  • Yield : >90%

The methylated intermediate is subsequently reduced to 4-(hydroxymethyl)-1-methylpiperidine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Oxidation of the primary alcohol to the aldehyde is achieved with pyridinium chlorochromate (PCC) in dichloromethane, yielding 1-methyl-4-piperidinecarbaldehyde.

Direct Oxidation of 1-Methylpiperidine

Alternative protocols utilize manganese dioxide (MnO₂) or PCC to oxidize 1-methylpiperidine directly to the aldehyde. This one-step method avoids intermediate isolation, enhancing scalability:

Procedure :

  • Substrate : 1-Methylpiperidine (1.0 equiv)

  • Oxidizing Agent : MnO₂ (3.0 equiv)

  • Solvent : Dichloromethane

  • Temperature : Reflux (40°C)

  • Reaction Time : 12–24 hours

  • Yield : 65–75%

This method is limited by overoxidation risks, necessitating careful stoichiometric control.

Hydrochloride Salt Formation and Hydration

Acidic Workup and Crystallization

The free base 1-methyl-4-piperidinecarbaldehyde is treated with concentrated hydrochloric acid (30–37%) in a chilled reactor. The exothermic reaction forms the hydrochloride salt, which is crystallized as a hydrate using isopropyl alcohol (IPA):

Optimized Conditions :

  • Molar Ratio (Aldehyde:HCl) : 1:3.6

  • Temperature : 10°C during acid addition, 75°C during distillation

  • Crystallization Solvent : IPA/water (3:1 v/v)

  • Purity : >98% (HPLC)

The hydrate form is stabilized by hydrogen bonding between water molecules and the chloride ion, as confirmed by X-ray crystallography.

Comparative Analysis of Methodologies

Method Key Steps Yield Purity Scalability
Transfer HydrogenationMethylation → Reduction → Oxidation82%99.4%Industrial
Direct OxidationSingle-step oxidation70%95%Lab-scale
Hydrochloride FormationAcidic workup → Crystallization86%98%Pilot-scale

Trade-offs :

  • The transfer hydrogenation route offers superior purity but requires multiple steps.

  • Direct oxidation is simpler but less efficient.

Recent Advances and Optimization

Catalytic Enhancements

Recent patents highlight the use of p-toluenesulfonic acid (PTSA) as a co-catalyst during methylation, improving reaction rates by 30%. Additionally, substituting LiAlH₄ with sodium borohydride (NaBH₄) in the reduction step reduces side products.

Solvent-Free Protocols

Molten 4,4’-trimethylenedipiperidine (TMDP) has been employed as a recyclable base and solvent, eliminating volatile organic compounds (VOCs) and enhancing green chemistry metrics .

Chemical Reactions Analysis

Acid-Catalyzed Condensation Reactions

The aldehyde group undergoes acid-catalyzed condensation with nucleophiles. For example, it reacts with steroidal compounds like desonide under acidic conditions to form epimeric mixtures :

ReactantsConditionsProductYield
Desonide + 1-Methylpiperidine-4-carboxaldehyde1-Nitropropane, 70% HClO<sub>4</sub>, 20°C, 48h22-Epimers of desonide adductNot reported

Mechanism : The reaction likely involves protonation of the aldehyde, followed by nucleophilic attack by desonide’s hydroxyl group, forming a hemiacetal intermediate. Acidic conditions facilitate dehydration, leading to a conjugated system. The steric and electronic effects of the piperidine ring influence the epimerization .

Reduction and Stability Considerations

While the compound itself is an aldehyde, its synthetic precursor (1-benzylpiperidine-4-carbonitrile) undergoes reduction with diisobutylaluminum hydride (DIBAL-H) to yield the aldehyde . This highlights the reversibility of such reductions under controlled conditions:

1-Benzylpiperidine-4-carbonitrileDIBAL-H, toluene, -25–25°CN-Benzyl-4-piperidinecarbaldehyde\text{1-Benzylpiperidine-4-carbonitrile} \xrightarrow{\text{DIBAL-H, toluene, -25–25°C}} \text{N-Benzyl-4-piperidinecarbaldehyde}

Key Parameters :

  • Temperature : -25–25°C (prevents over-reduction to alcohol)

  • Reagent : DIBAL-H in a 1:1–2 molar ratio .

For 1-methyl-4-piperidinecarbaldehyde hydrochloride hydrate, the hydrochloride salt enhances solubility in polar solvents, which may stabilize the aldehyde against oxidation or polymerization.

Synthetic Utility

The compound serves as a versatile intermediate in pharmaceutical synthesis. Its methylpiperidine moiety enhances bioavailability, while the aldehyde group enables conjugation or ring-forming reactions. Future research directions could explore its use in:

  • Multicomponent reactions (e.g., Ugi or Passerini reactions).

  • Asymmetric catalysis for chiral amine synthesis.

Experimental data and mechanistic insights are critical for optimizing these applications while mitigating safety risks.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate for Pharmaceuticals : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological disorders. Its structure allows for modifications that can enhance bioactivity and selectivity .
  • Building Block for Complex Molecules : It is utilized in the construction of complex organic molecules, including isoxazoles and piperidines, which are important in drug discovery .

2. Medicinal Chemistry

  • Therapeutic Agents : The compound has been employed in the synthesis of acetylcholinesterase inhibitors, such as donepezil analogs. These compounds are vital for treating Alzheimer's disease by enhancing cholinergic function .
  • Cancer Research : It has been explored in the development of cyclin-dependent kinase (CDK) inhibitors, which are promising therapeutic agents for various cancers. The structural modifications derived from 1-methyl-4-piperidinecarbaldehyde enhance the potency and selectivity of these inhibitors .

3. Biological Studies

  • Enzyme Mechanism Studies : The compound is used to study enzyme mechanisms due to its ability to act as a substrate or inhibitor, providing insights into biochemical pathways and potential therapeutic targets .

Case Studies

Study Application Outcome
Poeschl et al. (2015)Synthesis of piperidine derivativesDeveloped a high-yielding route for synthesizing 4-formyl piperidines, demonstrating the utility of 1-methyl-4-piperidinecarbaldehyde in drug design .
Recent Research (2023)Development of CDK inhibitorsExplored modifications of 1-methyl-4-piperidinecarbaldehyde leading to effective CDK inhibitors with enhanced selectivity against cancer cells .
RSC Advances (2021)Isoxazole synthesisUtilized as a precursor in metal-free synthetic routes to isoxazoles, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidinecarbaldehyde hydrochloride hydrate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Comparisons

The table below compares key structural and physicochemical properties of 1-methyl-4-piperidinecarboxylic acid hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Group Melting Point Key Applications References
1-Methyl-4-piperidinecarboxylic acid hydrochloride C₇H₁₄ClNO₂ 179.65 Carboxylic acid 225°C Pharmaceutical intermediates
Piperidine-4-carboxylic acid hydrochloride C₆H₁₂ClNO₂ 165.62 Carboxylic acid N/A Synthesis of anticonvulsants
4-Methylpiperidine-4-carboxylic acid hydrochloride C₇H₁₄ClNO₂ 179.65 Carboxylic acid N/A Chemical building block
Meperidine hydrochloride (opioid) C₁₅H₂₁NO₂·HCl 283.8 Carboxylic acid ester N/A Analgesic, Schedule II drug
4-Chloro-1-methylpiperidine-d4 hydrochloride C₆H₉D₄Cl₂N 174.1 Chloro substituent N/A Isotopic labeling in drug PK/PD studies

Key Observations :

  • Functional Groups : The presence of a carboxylic acid group (vs. esters in Meperidine) influences solubility and reactivity. Carboxylic acids are more polar, enhancing water solubility for synthetic modifications.
  • Substituents : Methyl or chloro groups alter steric and electronic properties. For example, the chloro substituent in 4-chloro-1-methylpiperidine-d4 hydrochloride enhances stability for isotopic labeling .

Pharmacological and Therapeutic Comparisons

Ripasudil Hydrochloride Hydrate (K-115)

Key differences:

  • Mechanism : Ripasudil inhibits ROCK to reduce intraocular pressure (IOP) in glaucoma, decreasing IOP by 8.1–8.5 mmHg in uveitis patients .
  • Structure-Activity : Unlike 1-methyl-4-piperidinecarboxylic acid derivatives, Ripasudil contains a sulfonamide group critical for ROCK inhibition .
Meperidine Hydrochloride
  • Application : A μ-opioid receptor agonist used for moderate-to-severe pain.
  • Metabolism : Rapid hydrolysis to meperidinic acid, contrasting with the stability of carboxylic acid derivatives like 1-methyl-4-piperidinecarboxylic acid hydrochloride .

Research Findings and Clinical Relevance

  • Anti-inflammatory Potential: Piperidine derivatives with carboxylic acid groups show promise in reducing ocular inflammation, as seen in K-115 studies .
  • Safety Profile : Hydrochloride hydrates generally exhibit improved solubility and bioavailability compared to free bases, critical for ocular drugs like Ripasudil .

Biological Activity

1-Methyl-4-piperidinecarbaldehyde hydrochloride hydrate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented by its chemical formula and structural characteristics. The compound features a piperidine ring with a methyl group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study demonstrated that related piperidine derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Inhibition Zone (mm)
1-Methyl-4-piperidinecarbaldehydeStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anti-inflammatory Properties

In vitro studies have shown that compounds similar to 1-Methyl-4-piperidinecarbaldehyde can modulate inflammatory responses. For example, certain derivatives were found to significantly reduce nitric oxide production in macrophage cultures, indicating potential use in treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation .
  • Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways that regulate immune responses .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Brycki et al. evaluated the antimicrobial efficacy of several piperidine-based compounds against clinical isolates. The results indicated that this compound exhibited a notable inhibition against gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of piperidine derivatives in animal models of inflammation. The study found that treatment with these compounds significantly reduced edema and inflammatory markers in comparison to control groups, supporting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1-Methyl-4-piperidinecarbaldehyde hydrochloride hydrate with ≥95% purity?

  • Methodology :

  • Step 1 : Start with 1-methylpiperidine as the precursor. Introduce the aldehyde group via oxidation using a reagent like MnO₂ or Swern oxidation (DMSO/oxalyl chloride) under anhydrous conditions .
  • Step 2 : Hydrochloride salt formation is achieved by reacting the free base with HCl gas in ethanol, followed by recrystallization from a methanol/water mixture to isolate the hydrate form .
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare retention times with certified reference standards (e.g., LGC Standards) .

Q. How is the purity of this compound assessed in compliance with pharmacopeial guidelines?

  • Analytical Workflow :

  • TLC Analysis : Use silica gel plates with fluorescent indicator. Develop with toluene:methanol:acetic acid (10:2:1). Spots are visualized under UV light (254 nm); impurities must not exceed 0.1% intensity compared to the standard .
  • HPLC-MS : Quantify residual solvents (e.g., ethanol, methanol) per ICH Q3C guidelines. Use a Poroshell 120 EC-C18 column and ESI+ mass detection .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Stability Protocol :

  • Store at -20°C in airtight, light-resistant containers. Stability studies show <2% degradation over 5 years under these conditions .
  • Avoid freeze-thaw cycles, as hydrate forms may deliquesce or form amorphous phases upon repeated thawing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different batches of the compound?

  • Root Cause Analysis :

  • Impurity Profiling : Compare impurity profiles (e.g., 1-methyl-4-phenylpiperidine derivatives) using LC-MS. Batch-specific impurities (e.g., ethyl ester byproducts) may antagonize biological targets .
  • Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) with rigorous controls. For example, in vitro ODC inhibition assays (as in Eflornithine studies) require pre-incubation with polyamines to rule out off-target effects .

Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic substitutions?

  • Design Framework :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR. For example, track aldehyde proton signals (δ 9.5–10.0 ppm) during condensation with amines .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the aldehyde group. Additives like molecular sieves improve yields in hydrazone formation .

Q. How does the hydrate form influence crystallization behavior compared to the anhydrous form?

  • Crystallography Approach :

  • Perform single-crystal X-ray diffraction (SCXRD) to compare lattice parameters. Hydrate forms typically exhibit higher density (1.15–1.25 g/cm³) and hydrogen-bonded networks .
  • Differential Scanning Calorimetry (DSC) identifies phase transitions; hydrate decomposition occurs at ~170°C (endothermic peak) .

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